molecular formula C10H11NO2 B1589401 6-methoxy-3,4-dihydro-1H-quinolin-2-one CAS No. 54197-64-7

6-methoxy-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1589401
CAS RN: 54197-64-7
M. Wt: 177.2 g/mol
InChI Key: XHKXYVRULOMTOW-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the CAS Number: 54197-64-7 . It has a molecular weight of 177.2 and its IUPAC name is 6-methoxy-3,4-dihydro-2(1H)-quinolinone .


Synthesis Analysis

While specific synthesis methods for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the synthesis of similar quinolinone derivatives .


Molecular Structure Analysis

The InChI code for 6-methoxy-3,4-dihydro-1H-quinolin-2-one is 1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a solid at ambient temperature . It has a density of 1.159 g/cm^3, a flash point of 180.6 °C, an enthalpy of vaporization of 62.25 kJ/mol, a boiling point of 375.1 °C at 760 mmHg, and a vapour pressure of 7.98E-06 mmHg at 25°C .

Scientific Research Applications

Antitumor Activity

6-Methoxy-3,4-dihydro-1H-quinolin-2-one: has been identified as a pharmacophore with potential antitumor properties. Compounds derived from this heterocyclic fragment have shown activity against various cancer cell lines, indicating its utility in cancer research and therapy .

Antimicrobial Properties

Research suggests that derivatives of 6-methoxy-3,4-dihydro-1H-quinolin-2-one exhibit significant antimicrobial effects. This makes it a valuable compound for the development of new antimicrobial agents that could be used to treat bacterial infections .

Antifungal Uses

In addition to its antimicrobial properties, this compound also shows promise in antifungal applications. Its derivatives can potentially be used to create treatments for fungal infections, which are a growing concern due to increasing drug resistance .

Antiviral Potential

The antiviral activity of 6-methoxy-3,4-dihydro-1H-quinolin-2-one derivatives has been documented, suggesting that they could contribute to the development of new antiviral medications, particularly important in the face of emerging viral diseases .

Antioxidant Effects

The compound’s derivatives have been found to possess antioxidant properties, which are crucial in combating oxidative stress. This characteristic could be harnessed in the development of therapies for diseases caused by oxidative damage .

Anti-inflammatory Applications

Derivatives of 6-methoxy-3,4-dihydro-1H-quinolin-2-one have been reported to exhibit anti-inflammatory activity. This is particularly relevant for the treatment of chronic inflammatory diseases and could lead to new anti-inflammatory drugs .

Safety and Hazards

The compound has been classified with the hazard code Xi, indicating that it is an irritant . Specific hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P301+P312;P302+P352;P305+P351+P338 .

Future Directions

While specific future directions for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the potential therapeutic values of dihydroquinolinone derivatives . These compounds have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines , suggesting potential future research directions in medicinal chemistry.

properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKXYVRULOMTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447187
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3,4-dihydro-1H-quinolin-2-one

CAS RN

54197-64-7
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (18.38 mmol, 3.00 g) was treated in the presence of K2CO3 (22.98 mmol, 3.18 g) with methyl iodide (22.98 mmol, 3.26 g) in N,N-dimethylformamide (30 ml) at room temperature for 24 hours, resulting in 2.05 g of the title compound.
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30 mL
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Synthesis routes and methods II

Procedure details

To 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (90.8 g, 0.56 mol, 1 equiv) in CH3CN (2 L) was added potassium carbonate (230.67 g, 1.67 mol, 3 equiv). The mixture was stirred for 1 h at 25° C., then Mel (75 g, 0.53 mol, 0.95 equiv) was added and the mixture was maintained at 60° C. for 12 hours. The mixture was filtered and the filtrate was taken to a residue under reduce pressure. The crude 6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone was directly use to the next step. (128 g, crude) 1H NMR (400 MHz, DMSO) δ, 2.34-2.38 (m, 2 H), 2.79 (t, 2 H, J=7.2 Hz), 3.65 (s, 3 H), 6.67 (m, 1H), 6.72-6.75 (m, 2 H), 9.86 (br, 1 H). This procedure was reproduced multiple times to prepare >300 g quantities of 6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone.
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90.8 g
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230.67 g
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2 L
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Synthesis routes and methods III

Procedure details

To a solution, prepared by mixing 8.2 g. 6-hydroxy-3,4-dihydrocarbostyril with 50 ml. water containing 2 g. sodium hydroxide, was added dropwise with stirring 8.5 ml. dimethyl sulfate (sp. gr. 1.332). During the course of the addition the resulting mixture was maintained at about pH10 by periodic additions of 10% sodium hydroxide solution. The mixture was stirred for 21/2 hours at room temperature, filtered and the collected solids were washed thoroughly with water to give after recrystallization from methyl alcohol 6.3 g. 6-methoxy-3,4-dihydrocarbostyril; m.p. 142.5°-143.5° C.
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Synthesis routes and methods IV

Procedure details

To a solution, prepared by mixing 8.2 g. 6-hydroxy-3,4-dihydrocarbostyril with 50 ml. water containing 2 g. sodium hydroxide, was added dropwise with stirring 8.5 ml. dimethyl sulfate (sp. gr. 1.332). During the course of the addition the resulting mixture was maintained at about pH 10 by periodic additions of 10% sodium hydroxide solution. The mixture was stirred for two and one-half hours at room temperature, filtered and the collected solids were washed thoroughly with water to give after recrystallization from methyl alcohol 6.3 g. 6-methoxy-3,4-dihydrocarbostyril; m.p. 142.5°-143.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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